Cyclopenta-2,4-dien-1-amine;cyclopentane;iron
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Overview
Description
Aminoferrocene is an organometallic compound with a unique structure and properties. It consists of two cyclopentadienyl rings bonded to a central iron atom, with an amino group attached to one of the cyclopentadienyl rings. This compound is known for its stability and versatility in various chemical reactions and applications.
Preparation Methods
Aminoferrocene can be synthesized through several methods. One common method involves the reaction of ferrocene with nitronium ion to form nitroferrocene, which is then reduced to aminoferrocene. Another method involves the reaction of ferrocene with ferric chloride to form ferrous chloride, followed by reaction with an ammonium salt to produce aminoferrocene . Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Aminoferrocene undergoes various types of chemical reactions, including:
Oxidation: Aminoferrocene can be oxidized to form ferrocenium ion derivatives.
Reduction: It can be reduced to form different amine derivatives.
Substitution: Aminoferrocene can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation
Scientific Research Applications
Aminoferrocene has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis reactions due to its stability and reactivity.
Mechanism of Action
The mechanism of action of aminoferrocene, particularly in its anticancer applications, involves the generation of reactive oxygen species in cancer cells. Elevated levels of reactive oxygen species and deficient mitochondria are common in cancer cells, making them more sensitive to oxidative stress. Aminoferrocene derivatives generate mitochondrial reactive oxygen species, reducing mitochondrial membrane potential and inducing cell death in cancer cells while sparing normal cells .
Comparison with Similar Compounds
Aminoferrocene can be compared with other similar compounds, such as:
Nitroferrocene: Similar in structure but with a nitro group instead of an amino group. It is less reactive in biological systems.
Ferrocenecarboxylic acid: Contains a carboxyl group, used in different types of chemical reactions and applications.
Ferrocenylamine: Another amine derivative of ferrocene, with different reactivity and applications
Aminoferrocene is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H11FeN-6 |
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Molecular Weight |
201.05 g/mol |
IUPAC Name |
cyclopenta-2,4-dien-1-amine;cyclopentane;iron |
InChI |
InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q-1;-5; |
InChI Key |
HDBPPNKWWNBEBJ-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)N.[Fe] |
Origin of Product |
United States |
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